3-iodo-N-(pyridin-4-yl)benzamide
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Overview
Description
3-iodo-N-(pyridin-4-yl)benzamide is an organic compound that features an iodine atom attached to a benzamide structure, which is further substituted with a pyridin-4-yl group
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra , suggesting potential targets within this bacterial species.
Biochemical Pathways
Based on the anti-tubercular activity of similar compounds , it can be inferred that this compound may interfere with the biochemical pathways essential for the survival and replication of Mycobacterium tuberculosis.
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting that this compound may have a similar effect.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-N-(pyridin-4-yl)benzamide typically involves the iodination of N-(pyridin-4-yl)benzamide. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite in an organic solvent like acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-iodo-N-(pyridin-4-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like thiols, amines, or alkoxides, often in the presence of a base.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-iodo-N-(pyridin-4-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of anti-tubercular drugs.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe in chemical biology to study cellular processes and molecular interactions.
Material Science: The compound can be used in the synthesis of novel materials with specific electronic or photonic properties.
Comparison with Similar Compounds
Similar Compounds
- **3-chloro-N-(pyridin-4-yl)
N-(pyridin-4-yl)benzamide: Lacks the iodine atom, which can affect its reactivity and binding properties.
Properties
IUPAC Name |
3-iodo-N-pyridin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9IN2O/c13-10-3-1-2-9(8-10)12(16)15-11-4-6-14-7-5-11/h1-8H,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCDCPGYDROEGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)NC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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